1S/C15H13N3O2.2ClH/c16-8-10-1-4-12 (5-2-10)18-9-17-13-7-11 (15 (19)20)3-6-14 (13)18;;/h1-7,9H,8,16H2, (H,19,20);2*1H
.
1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid; dihydrochloride is a chemical compound with potential applications in pharmaceuticals and biochemistry. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound's structure consists of a benzimidazole core with an aminomethyl group and a carboxylic acid functional group, which may enhance its reactivity and biological activity.
This compound can be synthesized in laboratory settings, and it is available from various chemical suppliers. Its synthesis and characterization have been documented in scientific literature, providing insights into its properties and potential applications.
1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid; dihydrochloride is classified as a pharmaceutical intermediate and a research chemical. Its chemical formula is C14H15Cl2N3O2, with the molecular weight being approximately 304.19 g/mol. The compound is soluble in water due to the presence of hydrochloride salts.
The synthesis of 1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid; dihydrochloride typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy are used to confirm the structure and purity of the synthesized compound.
The molecular structure of 1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid; dihydrochloride features:
C1=CC=C(C=C1C(=O)O)NCC2=NC3=C(N2C(=C(C=C3)Cl)Cl)C=C(C=C3)N2C(=O)O
1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid; dihydrochloride can participate in various chemical reactions:
These reactions are significant for developing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.
The mechanism of action for 1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid; dihydrochloride is not fully elucidated but is believed to involve:
Data supporting these mechanisms often come from pharmacological studies that assess the compound's effects on various biological targets.
Relevant analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into thermal stability and phase transitions.
1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid; dihydrochloride has several scientific uses:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5